OU749

Vue d'ensemble

Description

OU749 est un inhibiteur compétitif de la gamma-glutamyltranspeptidase (GGT), une enzyme impliquée dans le métabolisme du glutathion. Ce composé s'est avéré prometteur dans le développement d'inhibiteurs non toxiques et sélectifs de l'espèce de la GGT, ce qui est important pour les applications thérapeutiques, en particulier dans le traitement du cancer .

Applications De Recherche Scientifique

OU749 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of GGT and its effects on glutathione metabolism. In biology and medicine, this compound is explored for its potential therapeutic applications in treating diseases such as cancer, where GGT plays a role in drug resistance. Additionally, this compound’s species-selective inhibition properties make it a valuable compound for studying the differences in GGT activity across various organisms .

Mécanisme D'action

Target of Action

The primary target of OU749 is γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme that plays a critical role in the metabolism of glutathione . GGT is upregulated during inflammation and in several human tumors, contributing to resistance to radiation and chemotherapy .

Mode of Action

this compound acts as a competitive inhibitor of GGT . It inhibits GGT by competing with the substrate for the γ-glutamyl binding site . The predicted binding model of this compound with human GGT (hGT) shows that this molecule is located in the acceptor binding site with its phenylcarboxylate group, which can form a hydrogen bond with Lys562 .

Biochemical Pathways

The inhibition of GGT by this compound affects the γ-glutamyl cycle, which regulates the cellular levels of the antioxidant molecule glutathione . By inhibiting GGT, this compound disrupts the metabolism of glutathione, a molecule that plays a critical physiological role in protecting cells against oxidative stress .

Result of Action

The inhibition of GGT by this compound has several effects at the molecular and cellular levels. In 786-O cells, a human renal tumor cell line, this compound showed more than 150-fold less toxicity than the GGT inhibitor acivicin toward dividing cells . This suggests that this compound could potentially be used as a less toxic alternative for inhibiting GGT in cancer treatment.

Action Environment

The action of this compound is species-specific . It was found to be 7-fold less potent as an inhibitor of GGT isolated from rat kidney and 10-fold less potent inhibiting GGT from mouse kidney . These findings indicate that the species specificity of this compound is determined by differences in the primary structure of the protein rather than species-specific, post-translational modifications .

Analyse Biochimique

Biochemical Properties

OU749 plays a significant role in biochemical reactions, particularly in the inhibition of GGT. GGT is a key enzyme involved in glutathione metabolism, a critical physiological process that protects cells against oxidative stress . This compound interacts with GGT, inhibiting its activity and thereby influencing the metabolism of glutathione .

Cellular Effects

The effects of this compound on various types of cells primarily revolve around its inhibitory action on GGT. In 786-O cells, a human renal tumor cell line, this compound has been shown to be more than 150-fold less toxic than the GGT inhibitor acivicin . It inhibits GGT in a dose-dependent manner, thereby influencing cellular processes related to glutathione metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GGT. As a competitive inhibitor, this compound binds to the active site of GGT, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to changes in glutathione metabolism, which can have downstream effects on various cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutathione, a critical antioxidant in cells. By inhibiting GGT, this compound disrupts the normal metabolism of glutathione, potentially leading to changes in cellular redox status .

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. As a small molecule, this compound is likely able to diffuse across cellular membranes. Its primary target, GGT, is a membrane-bound enzyme, suggesting that this compound may localize to the cell membrane where GGT is found .

Méthodes De Préparation

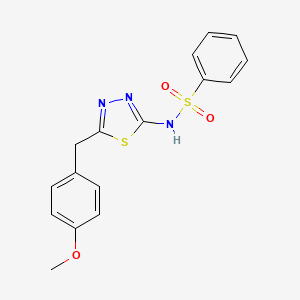

Voies de synthèse et conditions réactionnelles : OU749, connu chimiquement sous le nom de N-[5-[(4-méthoxyphényl)méthyl]-1,3,4-thiadiazol-2-yl]-benzènesulfonamide, peut être synthétisé par un processus en plusieurs étapesLes conditions réactionnelles nécessitent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques d'this compound ne soient pas largement documentées, l'approche générale impliquerait l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de contrôle de la qualité pour maintenir la cohérence du produit .

Analyse Des Réactions Chimiques

Types de réactions : OU749 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs thiadiazole et benzènesulfonamide. Ces réactions peuvent être catalysées par divers réactifs dans des conditions spécifiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les acides et les bases forts, ainsi que les agents oxydants et réducteurs. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le DMSO pour faciliter les réactions .

Principaux produits formés : Les principaux produits formés à partir des réactions d'this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés avec des groupes fonctionnels modifiés, qui peuvent être analysés plus avant pour leur activité biologique .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier l'inhibition de la GGT et ses effets sur le métabolisme du glutathion. En biologie et en médecine, this compound est exploré pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, où la GGT joue un rôle dans la résistance aux médicaments. De plus, les propriétés d'inhibition sélective de l'espèce d'this compound en font un composé précieux pour étudier les différences d'activité de la GGT chez divers organismes .

Mécanisme d'action

This compound exerce ses effets en se liant au site de liaison de l'accepteur de la gamma-glutamyltranspeptidase humaine. Cette liaison inhibe l'activité de l'enzyme, réduisant ainsi le catabolisme du glutathion. Le groupe phénylcarboxylate d'this compound forme une liaison hydrogène avec la Lys562 de l'enzyme, ce qui est crucial pour son action inhibitrice. Ce mécanisme est distinct de celui d'autres inhibiteurs de la GGT, ce qui fait d'this compound un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acivicin

- Azasérine

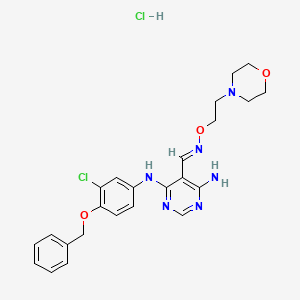

- Composé 21 (un analogue para-aminé substitué d'OU749)

Unicité d'this compound : this compound se distingue par son inhibition non toxique et sélective de l'espèce de la GGT. Contrairement à d'autres inhibiteurs de la GGT tels que l'acivicin et l'azaserine, qui sont des analogues de la glutamine et présentent une toxicité élevée, this compound est beaucoup moins toxique et plus sélectif pour la GGT humaine. Cela en fait une option plus sûre et plus efficace pour les applications thérapeutiques .

Propriétés

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXWBMZVLJCKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366842 | |

| Record name | OU749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

519170-13-9 | |

| Record name | OU749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

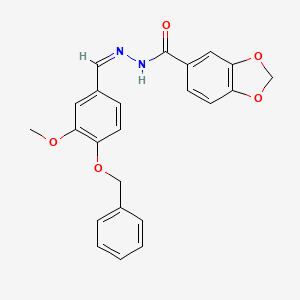

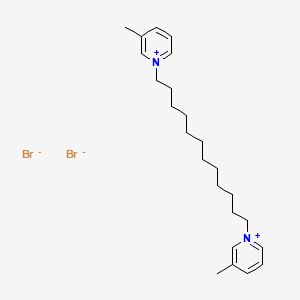

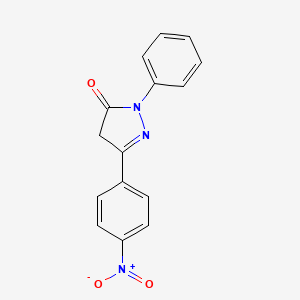

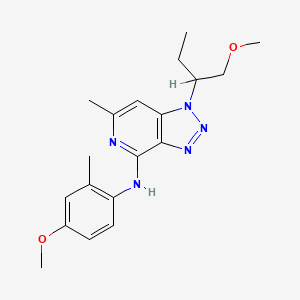

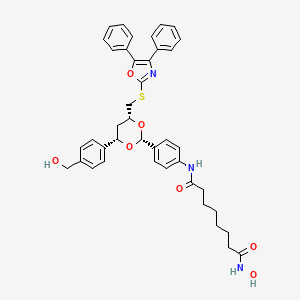

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)